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L-threo-PPMP

Cat. No.: B1164765
M. Wt: 511
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Sphingolipid Metabolism and Signaling Pathways

Sphingolipids are characterized by a sphingoid base backbone, which is typically N-acylated with a fatty acid to form ceramide. delta-f.comnih.gov Ceramide serves as a central hub in sphingolipid metabolism, acting as a precursor for the synthesis of more complex sphingolipids, including sphingomyelin (B164518) (SM) and various glycosphingolipids (GSLs), such as glucosylceramide (GlcCer) and gangliosides. delta-f.comnih.govfluoroprobe.comcaymanchem.com Sphingolipids are synthesized through both a de novo pathway, primarily occurring in the endoplasmic reticulum, and a salvage pathway involving the breakdown and recycling of complex sphingolipids in lysosomes and other compartments. delta-f.comfluoroprobe.com

Beyond their structural roles in cellular membranes, sphingolipids and their metabolites, such as ceramide, sphingosine (B13886), and sphingosine-1-phosphate (S1P), function as potent signaling molecules. delta-f.com These bioactive lipids are involved in a wide array of cellular processes, including the regulation of cell growth, differentiation, senescence, and apoptosis. delta-f.com The balance between pro-apoptotic ceramide and pro-survival S1P is often referred to as the "sphingolipid rheostat," highlighting their opposing roles in determining cell fate. delta-f.com

Glucosylceramide Synthase (GCS) as a Key Enzymatic Target in Cellular Homeostasis

Glucosylceramide synthase (GCS), also known as UDP-glucose ceramide glucosyltransferase (UGCG), is a key regulatory enzyme in sphingolipid metabolism. Located on the cytosolic side of the endoplasmic reticulum and/or Golgi apparatus, GCS catalyzes the transfer of a glucose moiety from UDP-glucose to ceramide, forming glucosylceramide. caymanchem.com This reaction represents the first committed step in the biosynthesis of all neutral GSLs and gangliosides.

GCS plays a crucial role in maintaining cellular homeostasis, particularly by modulating the intracellular levels of ceramide. By converting ceramide to glucosylceramide, GCS can reduce the accumulation of ceramide, thereby influencing ceramide-mediated signaling pathways, including those leading to apoptosis. Elevated GCS activity has been observed in various contexts, including multidrug-resistant cancer cells, where it contributes to resistance by converting pro-apoptotic ceramide into pro-survival glucosylceramide. Consequently, GCS has emerged as a significant enzymatic target for therapeutic intervention, particularly in cancer research.

Historical Context of Ceramide Analog Inhibitors in Chemical Biology

The development of ceramide analog inhibitors has been instrumental in dissecting the complexities of sphingolipid metabolism and signaling. These synthetic compounds, designed to mimic the structure of ceramide, can interact with enzymes involved in sphingolipid synthesis or degradation, thereby altering the cellular lipid profile. Early examples of such inhibitors include compounds like PDMP (1-phenyl-2-decanoylamino-3-morpholino-1-propanol) and PPMP (1-phenyl-2-palmitoylamino-3-morpholino-1-propanol), which were identified as inhibitors of GCS.

These ceramide analog inhibitors have been widely used in chemical biology research to investigate the roles of specific sphingolipid metabolic pathways in various cellular processes and diseases. By inhibiting enzymes like GCS, these compounds can lead to the accumulation of ceramide and a decrease in downstream sphingolipids, providing insights into the functional consequences of altered sphingolipid balance. Their application has contributed significantly to our understanding of how sphingolipid metabolism impacts cell growth, differentiation, apoptosis, and drug resistance.

Stereoisomeric Forms of PPMP: L-threo-PPMP in the Context of Sphingolipid Research

The compound PPMP exists in different stereoisomeric forms, including D-threo, L-threo, and erythro isomers. These stereoisomers can exhibit distinct biological activities and specificities towards enzymes in sphingolipid metabolism, highlighting the importance of stereochemistry in their interaction with biological targets. This compound, specifically the (1S,2S) stereoisomer, is a well-characterized ceramide analog that has been utilized in sphingolipid research primarily as an inhibitor of glucosylceramide synthase.

Research has demonstrated that this compound inhibits glycosphingolipid biosynthesis, consistent with its action on GCS. Studies comparing the effects of different PPMP isomers have revealed stereochemical specificities in their impact on sphingolipid metabolism and cellular outcomes, such as cytotoxicity. This compound has been shown to increase ceramide levels and induce apoptosis in certain cancer cell lines, indicating its utility as a tool to study the role of GCS inhibition and ceramide accumulation in cell death pathways. Its use allows researchers to specifically target the GCS-mediated branch of sphingolipid metabolism and investigate the downstream effects on cellular function and fate.

Research Findings Related to this compound

Studies utilizing this compound have provided valuable data on its effects on sphingolipid profiles and cellular behavior. For instance, research comparing this compound and D,L-erythro-PPMP in human cancer cell lines demonstrated that both isomers increased ceramide levels and synergized with fenretinide (B1684555) (4-HPR) cytotoxicity, but through differing effects on sphingolipid metabolism. Specifically, this compound prevented the increase in glucosylceramide (GC) and sphingomyelin (SM) formation induced by 4-HPR. In contrast, D,L-erythro-PPMP did not prevent the 4-HPR-induced GC increase and only partially decreased SM formation. These findings underscore the stereochemical specificity of PPMP isomers in modulating sphingolipid pathways.

Further research with this compound (at concentrations between 0.5 and 20 µM) has shown its ability to induce apoptosis in carcinoma cells and cause DNA damage. Activation of Caspase-3, a key执行者 enzyme in apoptosis, was observed in breast cancer cells treated with this compound (1-16 µM for 48 hours). This compound has also been reported to inhibit the growth of various breast cancer cell lines with varying half maximal effective concentrations (ED50s).

Cell LineThis compound ED50 (µM)
MCF-74
MDA-MB-4687
SK-BR-36

Table 1: Half Maximal Effective Concentrations (ED50) of this compound in Breast Cancer Cell Lines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H50N2O3·HCl B1164765 L-threo-PPMP

Properties

Molecular Formula

C29H50N2O3·HCl

Molecular Weight

511

IUPAC Name

N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide

InChI

InChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32)/t27-,29-/m0/s1

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O

Appearance

Unit:10 mgPurity:98+%Physical solid

Synonyms

L-threo-1-Phenyl-2-hexadecanoylamino-3-morpholino-1-propanol•HCl

Origin of Product

United States

Chemical Biology and Structure Activity Relationships of L Threo Ppmp

Structural Basis for Glucosylceramide Synthase Inhibition by L-threo-PPMP

This compound exerts its inhibitory effect on GCS by mimicking the structure of the enzyme's natural substrate, ceramide. apexbt.comdanaher.com While the precise binding mode of this compound to GCS requires detailed structural studies of the enzyme-inhibitor complex, its ceramide-like structure allows it to occupy the catalytic site of GCS, thereby preventing the binding of ceramide and UDP-glucose. nih.gov Studies have shown that PPMP (referring to the racemic mixture or unspecified stereoisomer) can inhibit GCS activity in various cell types and tissue homogenates. apexbt.comcaymanchem.com For instance, Dthis compound has been reported to inhibit GCS activity in MDCK cell homogenates, mouse liver microsomes, and mouse brain homogenates. caymanchem.com

Design Principles of this compound as a Ceramide Analog

The design of this compound is based on the structural features of ceramide, the natural substrate of GCS. Ceramide consists of a sphingoid base linked to a fatty acid via an amide bond. researchgate.net this compound retains key elements of the ceramide structure, including a hydrophobic tail (the palmitoyl (B13399708) group), an amide linkage, and a polar head group containing hydroxyl and amine functionalities, albeit with modifications. The morpholino group and the phenyl ring are introduced in place of the aliphatic chain and the terminal hydroxyl group of the sphingoid base in ceramide, respectively. This structural mimicry allows this compound to interact with the active site of GCS. apexbt.comdanaher.com The palmitoyl chain in this compound corresponds to the fatty acyl chain of ceramide, contributing to the hydrophobic interactions within the enzyme's binding pocket. The stereochemistry at the chiral centers is also a critical design consideration, as discussed in the following section.

Stereochemical Specificity and Enantiomeric Comparisons (e.g., D-threo-PPMP, D,L-erythro-PPMP)

The stereochemistry of ceramide analogs significantly influences their biological activity, particularly their ability to inhibit GCS. Ceramide has two chiral centers, leading to four possible stereoisomers: D-erythro, L-erythro, D-threo, and L-threo. nih.gov Similarly, PPMP exists as different stereoisomers, including this compound, D-threo-PPMP, and the racemic mixture D,this compound, as well as erythro isomers like D,L-erythro-PPMP. caymanchem.comcaymanchem.comcaymanchem.com

Research has demonstrated a clear stereochemical preference for GCS inhibition among PPMP isomers. The D-threo configuration is generally considered the more active enantiomer for inhibiting mammalian GCS. nih.govgoogle.comnih.gov For instance, studies comparing D-threo-PPMP and this compound have shown that D-threo-PPMP is a more potent inhibitor of GCS. portlandpress.com The D-threo isomer has been reported to reduce MDCK cell growth more effectively than the L-threo isomer, correlating with GCS inhibition. portlandpress.comtargetmol.com While this compound may still exhibit some biological effects, its GCS inhibitory activity is typically inferior to that of the D-threo enantiomer. portlandpress.com

Comparisons with erythro isomers, such as D,L-erythro-PPMP, also highlight the importance of stereochemistry. Studies have indicated that threo isomers are generally more effective inhibitors of GCS compared to erythro isomers. nih.govnih.gov This suggests that the specific spatial arrangement of the substituents around the chiral centers in the threo configuration is more favorable for binding to the GCS active site.

The differential activity of these stereoisomers underscores the strict structural requirements of the GCS enzyme and the importance of stereochemistry in the design of potent inhibitors.

Analog Development and Structure-Activity Relationship Studies for Glucosylceramide Synthase Inhibition

Extensive analog development and structure-activity relationship (SAR) studies have been conducted based on the PPMP scaffold to identify more potent and specific GCS inhibitors. These studies involve modifying different parts of the PPMP structure, such as the fatty acyl chain, the phenyl ring, and the morpholino group, and evaluating the impact of these modifications on GCS inhibitory activity.

Modifications to the fatty acyl chain length and structure have been explored. Variations in the length and saturation of this chain can influence the compound's interaction with the hydrophobic pocket of GCS.

Alterations to the phenyl ring have also been investigated. Substitutions on the phenyl ring can affect the electronic and steric properties of the molecule, influencing its binding affinity to the enzyme. For example, phenyl substituted homologues of PDMP (a related ceramide analog) have led to the identification of compounds with significantly increased activity against GCS. nih.gov

Modifications of the morpholino group or its replacement with other cyclic amines have been shown to impact inhibitory activity. Different heterocyclic rings can alter the basicity and shape of this part of the molecule, affecting interactions with the enzyme.

SAR studies have revealed that the optimal structural features for potent GCS inhibition often involve a specific combination of these modified elements, along with the correct stereochemistry (primarily the D-threo configuration for mammalian GCS). google.comnih.gov These studies provide valuable insights into the structural requirements for effective GCS inhibition and guide the rational design of novel inhibitors with improved potency and selectivity.

Molecular Mechanisms of L Threo Ppmp Action on Cellular Processes

Glucosylceramide Synthase Modulation and Ceramide Accumulation

L-threo-PPMP's principal mechanism of action revolves around its interaction with glucosylceramide synthase (GCS), a pivotal enzyme in the biosynthesis of most glycosphingolipids. This interaction leads to profound changes in the cellular lipid landscape, most notably the accumulation of the precursor, ceramide.

Enzymatic Kinetics and Inhibition Profiles

While the D-threo enantiomer of PPMP is a known inhibitor of GCS, the L-threo isomer exhibits a more complex interaction with sphingolipid glycosyltransferases. Some studies on the related compound L-threo-PDMP suggest that it can have stimulatory effects on both glucosylceramide synthase and lactosylceramide (B164483) synthase. This may be due to binding at a modulatory site on these enzymes which, in intact cells, could protect the enzyme-analog complex from normal catabolic processes. nih.govjohnshopkins.edu

The racemic mixture, Dthis compound, has been shown to inhibit the activity of glucosylceramide synthase with an IC50 value ranging between 2 and 20 μM. apexbt.com This inhibitory action is central to its biological effects, leading to a bottleneck in the glycosphingolipid synthesis pathway.

Alterations in Sphingolipid Homeostasis

The modulation of GCS activity by this compound directly impacts the delicate balance of sphingolipids within the cell. By impeding the conversion of ceramide to glucosylceramide, this compound treatment leads to a significant accumulation of various ceramide species. caymanchem.com

The table below summarizes the observed changes in key sphingolipid species following treatment with this compound or its close analog, L-threo-PDMP.

SphingolipidEffect of this compound/PDMP TreatmentReference
CeramidesIncrease caymanchem.com
Glucosylceramide (GlcCer)Increase nih.govjohnshopkins.edu
Lactosylceramide (LacCer)Increase nih.govjohnshopkins.edu
Globotriaosylceramide (GbOse3Cer)Increase nih.govjohnshopkins.edu
Globotetraosylceramide (GbOse4Cer)Decrease nih.govjohnshopkins.edu
Gangliosides (e.g., GM3, GD3, GQ1b)Increase mdpi.com

Regulation of Downstream Signaling Pathways by this compound

The accumulation of ceramide and the alteration of glycosphingolipid profiles triggered by this compound have profound consequences for downstream signaling pathways that govern critical cellular functions, including apoptosis and cell cycle progression.

Modulation of Apoptotic Pathways

This compound is a known inducer of apoptosis, or programmed cell death. caymanchem.com The accumulation of ceramide is a key mediator of this effect, as ceramide itself is a pro-apoptotic molecule. This process involves the activation of a cascade of enzymes known as caspases. Specifically, treatment with PPMP has been shown to lead to the activation of caspase-3, a key executioner caspase.

The activation of caspase-3 leads to the cleavage of several cellular substrates, including poly(ADP-ribose) polymerase (PARP). The cleavage of PARP is a hallmark of apoptosis and serves to prevent DNA repair, thus ensuring the finality of the death process. nih.gov

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is a critical determinant of cell fate. Treatment with PPMP has been shown to down-regulate the expression of the anti-apoptotic protein Bcl-2, thereby shifting the balance in favor of apoptosis. nih.gov While direct evidence for the effect of this compound on the pro-apoptotic protein BAX is still emerging, the observed decrease in Bcl-2 would favor the pro-apoptotic activity of BAX.

PUMA (p53 upregulated modulator of apoptosis) is a potent pro-apoptotic BH3-only protein that is a transcriptional target of the tumor suppressor p53. nih.gov PUMA plays a crucial role in initiating apoptosis in response to various cellular stresses. While direct studies linking this compound to PUMA regulation are limited, the ceramide accumulation induced by the compound could potentially trigger stress pathways leading to p53 activation and subsequent PUMA expression, thereby contributing to the apoptotic response. h1.conih.gov

Cell Cycle Progression and Arrest Mechanisms

In addition to inducing apoptosis, inhibitors of glucosylceramide synthase, such as the threo-stereoisomer of PDMP, have been shown to impact cell cycle progression. Studies have revealed that treatment with these inhibitors can lead to cell cycle arrest at the G1/S and G2/M transitions. nih.gov This arrest prevents cells from proceeding through the necessary phases of growth and division.

The mechanism underlying this cell cycle arrest involves the modulation of key regulatory proteins. A decrease in the activities of cyclin-dependent kinases (CDKs), specifically p34cdc2 kinase and cdk2 kinase, has been observed following treatment with PDMP. nih.gov These kinases are essential for driving the cell cycle through its various checkpoints. The accumulation of ceramide is thought to be a key mediator of these inhibitory effects on CDKs. nih.gov

The following table illustrates the impact of glucosylceramide synthase inhibition by threo-PDMP on cell cycle distribution.

Cell Cycle PhaseEffect of threo-PDMP TreatmentReference
G1/S TransitionArrest nih.gov
G2/M TransitionArrest nih.gov

Interplay with Other Lipid Signaling Molecules

The cellular balance between ceramide and another bioactive sphingolipid, sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate. nih.govnih.gov Generally, ceramide promotes apoptosis and cell cycle arrest, while S1P is associated with cell survival, proliferation, and inflammation. nih.govnih.gov

By causing an accumulation of ceramide, this compound directly influences this rheostat, tipping the balance towards a pro-apoptotic state. The elevated ceramide levels can inhibit signaling pathways that promote cell survival, which are often stimulated by S1P. While direct studies on the interplay between this compound and S1P signaling are still needed, the established opposing roles of ceramide and S1P suggest that the pro-apoptotic effects of this compound are, at least in part, mediated by its ability to shift the sphingolipid balance away from the pro-survival signals of S1P. nih.govnih.gov

Dissociation from MAPK/ERK Signaling Inhibition

The role of L-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (this compound) and its interaction with the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway presents a nuanced picture. Research investigating the effects of ceramide analogues on cellular signaling pathways has revealed that while both D-threo and L-threo enantiomers of PPMP can reduce the phosphorylation of ERK, this effect is dissociated from certain downstream consequences, such as the inhibition of amyloid-β (Aβ) production. nih.gov

In studies using Chinese hamster ovary (CHO) cells and SH-SY5Y neuroblastoma cells, it was observed that the D-threo enantiomers of PPMP-related compounds reduced cellular Aβ production, and this reduction correlated with the inhibition of phosphorylated ERK (pERK) formation. nih.gov Intriguingly, the L-threo enantiomers, including this compound, also led to a similar reduction in ERK phosphorylation. nih.gov However, this inhibition of the MAPK/ERK pathway by the L-threo isomers did not result in a corresponding decrease in Aβ production. nih.gov This finding suggests that while this compound does engage with and inhibit the MAPK/ERK signaling cascade, the ultimate cellular outcomes of this inhibition may differ from those induced by its D-threo counterpart, indicating a dissociation of ERK signaling inhibition from specific anti-amyloidogenic actions. nih.gov

Further supporting this dissociation, the use of other specific MAPK pathway inhibitors, such as PD98059 and U0126, also failed to impact Aβ production, reinforcing the idea that the modulation of the MAPK/ERK pathway by these ceramide analogues is not the primary mechanism driving the reduction in Aβ generation. nih.gov This highlights a complex signaling environment where this compound can influence key pathways like MAPK/ERK, but the functional consequences of this interaction are specific and context-dependent.

Effects on Membrane Dynamics and Organelle Function

This compound, primarily through its inhibitory action on glucosylceramide synthase (GCS), instigates significant alterations in membrane dynamics and the function of several key organelles. The inhibition of glycosphingolipid biosynthesis disrupts the delicate balance of lipids required for the structural integrity and functional capacity of the Golgi apparatus, endoplasmic reticulum, and the lysosomal-autophagic system.

Golgi Apparatus Architecture and Vesicular Trafficking (e.g., anterograde membrane flow)

The Golgi apparatus is central to the processing and sorting of proteins and lipids. Its distinct architecture of stacked cisternae is crucial for its function. The inhibition of glucosylceramide synthesis by Dthis compound has been shown to have a profound impact on the Golgi's structure and the flow of materials through it. Specifically, treatment with PPMP can block the pharmacologically induced dispersal of the Golgi apparatus. oup.com

Furthermore, PPMP has demonstrated a strong inhibitory effect on anterograde membrane trafficking from the endoplasmic reticulum (ER) to the Golgi. oup.com This disruption in the forward flow of vesicles suggests that glycosphingolipid metabolism is essential for maintaining the architectural integrity of the Golgi and for the proper movement of cargo from the ER. In essence, by depleting glucosylceramides, this compound can lead to a breakdown in the normal trafficking pathways, causing a retention of Golgi-derived vesicles in the juxtanuclear region. oup.com

Experimental ConditionObserved Effect on Golgi and TraffickingReference
Treatment with Dthis compoundBlocks brefeldin A-induced dispersal of the Golgi. oup.com
Treatment with Dthis compoundInhibits anterograde membrane flow from the ER. oup.com
Treatment with Dthis compoundResults in the retention of Golgi-derived vesicles in the juxtanuclear region. oup.com

Endoplasmic Reticulum Function

The endoplasmic reticulum is a critical site for protein and lipid synthesis. The inhibition of glucosylceramide synthase by PPMP has been shown to impact ER function, primarily by disrupting the anterograde membrane flow from the ER to the Golgi. oup.com This suggests that the synthesis of glucosylceramides is a necessary step for the proper export of molecules from the ER.

While direct studies on this compound and ER stress are limited, research on related compounds provides insight. The accumulation of the substrate for GCS, ceramide, which can result from GCS inhibition, is known to induce ER stress. mdpi.com Palmitate, a saturated fatty acid, is known to induce ER stress, and this effect can be linked to changes in ceramide levels. nih.gov Inhibition of ceramide synthesis can rescue palmitate-induced ER stress and autophagy impairment. nih.gov This suggests that the modulation of sphingolipid metabolism by compounds like this compound could indirectly lead to ER stress through the accumulation of ceramide, although this has not been directly demonstrated for the L-threo isomer specifically.

Lysosomal and Autophagy Pathway Modulation

This compound, as an inhibitor of glucosylceramide synthase, has significant downstream effects on the lysosomal and autophagy pathways. The inhibition of GCS has been identified as a method to enhance autophagy flux. nih.govresearchgate.net This effect is mediated, at least in part, through the inhibition of the AKT-mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key negative regulator of autophagy. nih.govresearchgate.net

Studies using Dthis compound have shown that inhibition of GCS leads to an increase in the number and size of lysosomal and late endosomal structures. nih.govresearchgate.net This suggests a role for glycosphingolipid biosynthesis in regulating the biogenesis and morphology of these degradative organelles.

Furthermore, the inhibition of GCS by a related compound, D,L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP), has been shown to cause the accumulation of lipids within lysosomes. mdpi.com This lysosomal lipid accumulation is correlated with the dissociation of mTOR from the lysosomal surface, leading to the nuclear translocation of Transcription Factor EB (TFEB). mdpi.com TFEB is a master regulator of lysosomal biogenesis and the expression of autophagy-related genes. Therefore, by inhibiting GCS, this compound can trigger a signaling cascade that upregulates the cellular machinery for degradation and recycling.

Compound/MethodEffect on Lysosome/AutophagyMechanismReference
Dthis compoundEnhances autophagy fluxInhibition of AKT-mTOR signaling nih.govresearchgate.net
GCS InhibitionIncreases number and size of lysosomal/late endosomal structures- nih.govresearchgate.net
PDMP (GCS inhibitor)Induces lysosomal lipid accumulation- mdpi.com
PDMP (GCS inhibitor)mTOR dissociation from lysosomes and TFEB nuclear translocation- mdpi.com

Preclinical Investigations of L Threo Ppmp in Disease Models

Cancer Biology Research Applications

The anti-cancer potential of L-threo-PPMP has been explored extensively in various cancer models. Its mechanism of action, primarily centered on the inhibition of GCS, makes it a compelling agent for targeted cancer therapy. By altering the balance of sphingolipids within cancer cells, this compound can trigger cell death pathways and enhance the efficacy of conventional chemotherapeutic drugs.

A substantial body of evidence from in vitro studies highlights the cytotoxic effects of this compound across a range of human cancer cell lines. These studies have been instrumental in elucidating the molecular mechanisms underlying its anti-tumor activity.

In Vitro Studies on Cancer Cell Lines (e.g., breast carcinoma, neuroblastoma, head and neck cancer, melanoma)

Induction of Cancer Cell Death and Apoptosis

This compound has been shown to be a potent inducer of apoptosis in several cancer cell lines. medchemexpress.com By inhibiting the conversion of ceramide to glucosylceramide, this compound leads to an intracellular accumulation of ceramide. Elevated ceramide levels are known to trigger the intrinsic apoptotic pathway, which involves mitochondrial outer membrane permeabilization and the subsequent activation of a cascade of caspases, ultimately leading to programmed cell death. nih.govmdpi.com

For instance, studies have demonstrated that this compound induces apoptosis in breast carcinoma (SKBR3) and colon carcinoma (Colo-205) cells. medchemexpress.com This apoptotic induction is often accompanied by DNA damage and the activation of key executioner caspases, such as caspase-3. medchemexpress.com The pro-apoptotic effects of this compound underscore its potential as a standalone anti-cancer agent.

Cell LineCancer TypeKey Findings
SKBR3Breast CarcinomaInduction of apoptosis, activation of Caspase-3. medchemexpress.com
Colo-205Colon CarcinomaInduction of apoptosis, DNA damage. medchemexpress.com
HL-60/DNRAcute Myeloid LeukemiaHeightened reduction in cell viability when combined with SACLAC. nih.gov
Sensitization to Chemotherapeutic Agents

Beyond its intrinsic cytotoxic effects, this compound has shown significant promise in sensitizing cancer cells to the effects of conventional chemotherapeutic agents. This chemosensitization is a critical aspect of its therapeutic potential, as it could allow for lower, less toxic doses of chemotherapy to be used in clinical settings.

In cholangiocarcinoma cell lines, for example, the suppression of GCS by PPMP was found to enhance the sensitivity of the cells to cisplatin. nih.gov This suggests that by disrupting ceramide glycosylation, this compound can lower the threshold for chemotherapy-induced cell death. Similarly, in neuroblastoma and other solid tumor cell lines, PPMP has been shown to synergize with N-(4-hydroxyphenyl)retinamide (4-HPR) to dramatically increase cytotoxicity. oup.com

Cancer TypeChemotherapeutic AgentEffect of this compound Co-treatment
CholangiocarcinomaCisplatinEnhanced sensitivity to cisplatin. nih.gov
Neuroblastoma, Lung, Melanoma, Prostate, Colon, Breast, PancreasN-(4-hydroxyphenyl)retinamide (4-HPR)Synergistic increase in cytotoxicity. oup.com
Human Leukemia (K562/A02)DaunorubicinEnhanced cytotoxic effect. nih.gov
Reversal of Multidrug Resistance (e.g., P-glycoprotein/MDR1 downregulation)

One of the most significant challenges in cancer therapy is the development of multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anti-cancer drugs. nih.gov A key player in MDR is the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), encoded by the MDR1 gene, which functions as an efflux pump to remove chemotherapeutic agents from the cell. nih.govnih.gov

Intriguingly, preclinical studies have revealed a link between GCS activity and P-gp-mediated MDR. Inhibition of GCS by D-threo-PPMP has been shown to down-regulate the expression of MDR1 and P-gp in multidrug-resistant breast cancer cells. medchemexpress.com This down-regulation restores the sensitivity of these resistant cells to anticancer drugs. medchemexpress.com In human leukemia K562/A02 cells, which are resistant to daunorubicin, treatment with a related compound, PDMP, led to a significant downregulation of mdr1 gene expression, contributing to the reversal of drug resistance. nih.gov

Cell LineResistance ProfileEffect of GCS Inhibition
KB-V0.01Multidrug Resistant70% decrease in MDR1 expression. medchemexpress.com
K562/A02Daunorubicin ResistantSignificant downregulation of mdr1 gene expression. nih.gov
Multidrug-Resistant Breast Cancer CellsMultidrug ResistantDown-regulation of P-glycoprotein. medchemexpress.com

To translate the promising in vitro findings into a more clinically relevant context, the efficacy of this compound has been evaluated in in vivo tumor xenograft models. nih.govnih.gov In these models, human cancer cells are implanted into immunocompromised mice, allowing for the study of tumor growth and the evaluation of anti-cancer therapies in a living organism. nih.govcrownbio.comnih.govreactionbiology.com

In Vivo Tumor Xenograft Models in Cancer Research

Impact on Tumor Growth and Progression

While specific in vivo data for this compound is still emerging, the broader class of GCS inhibitors has demonstrated anti-tumor activity in xenograft models. The principles established from in vitro studies—induction of apoptosis, chemosensitization, and reversal of MDR—are expected to contribute to the inhibition of tumor growth and progression in vivo. The ability of these compounds to modulate the tumor microenvironment and overcome drug resistance mechanisms in a complex biological system is an area of active investigation. The development of patient-derived xenograft (PDX) models, which more faithfully recapitulate the heterogeneity of human tumors, will be crucial in further validating the therapeutic potential of this compound. crownbio.com

Synergistic Effects with Established Therapies

While research into combination therapies is a prominent area of oncology, specific studies detailing the synergistic effects of this compound with MAPK-targeted therapies were not identified in the reviewed literature. The principle of dual-pathway inhibition, such as combining MAPK and PI3K/mTOR pathway inhibitors, has shown synergistic effects in suppressing cancer cell proliferation, but a direct role for this compound in this context is not established. nih.govmdpi.comresearchgate.net

However, the potential for synergy with the synthetic retinoid fenretinide (B1684555) has been suggested. An international patent filing has claimed compositions combining fenretinide with glucosylceramide synthesis inhibitors for the treatment of hyperproliferative disorders like brain cancer. scitechdevelopment.com This suggests a therapeutic rationale for co-administering agents that modulate ceramide and glycosphingolipid pathways. Further preclinical studies have also noted synergistic effects between fenretinide and the ceramide modulator safingol (B48060) (l-threo-dihydrosphingosine), a compound related to the sphingolipid metabolism pathway targeted by PPMP isomers. scitechdevelopment.com

Parasitic Disease Research Applications

The investigation of sphingolipid metabolism as a target for antiparasitic drugs has highlighted the activity of PPMP isomers.

Plasmodium falciparum Growth Inhibition: The racemic mixture Dthis compound has been identified as an inhibitor of sphingosine (B13886) synthetase and sphingomyelin (B164518) synthase in Plasmodium falciparum, the parasite responsible for malaria. caymanchem.commedchemexpress.commedchemexpress.com By acting as a ceramide analog, it interferes with sphingolipid synthesis, a pathway essential for the parasite's survival. medchemexpress.com This inhibition blocks the growth and proliferation of the parasite, particularly during the late ring stage, with studies reporting an IC50 value of 0.85 µM. caymanchem.com

Giardia lamblia Inhibition: Research into the role of sphingolipid synthesis in the lifecycle of Giardia lamblia has shown that this pathway is critical for its differentiation process. While studies specifically focusing on this compound are limited, research on its isomer, D-threo-PPMP, has demonstrated a notable effect. D-threo-PPMP, a potent inhibitor of glucosylceramide synthase, was found to disrupt the encystation stage of Giardia, a crucial step for its transmission and survival. medchemexpress.com

The mechanism of PPMP's antiparasitic action involves the disruption of key developmental and cellular processes.

In Plasmodium falciparum, the inhibition of sphingolipid synthesis by Dthis compound leads to the selective destruction of the interconnected tubular network within the host cell cytoplasm. medchemexpress.commedchemexpress.com This network is vital for the parasite's maturation, and its disruption effectively halts the parasite's development from the ring stage to the trophozoite stage.

In Giardia lamblia, the isomer D-threo-PPMP has been shown to block karyokinesis, the process of nuclear division. medchemexpress.com This interference with the cell cycle ultimately leads to a reduction in the production of infectious cysts, thereby inhibiting the parasite's differentiation and propagation. medchemexpress.com

Other Emerging Research Areas

The biological activity of this compound and its related compounds extends beyond parasitic diseases into neurology and developmental biology.

Direct investigations into the effect of this compound on amyloid-beta production in neurodegeneration models are not prominent in the current literature. However, research on the closely related compound L-threo-PDMP has revealed potential neurotrophic and neuroprotective properties. L-threo-PDMP has been shown to activate glycosyltransferases involved in ganglioside biosynthesis. caymanchem.com This activity can induce neurite outgrowth in primary cultured neurons, suggesting a role in neural development and repair. caymanchem.com These findings position modulators of glycosphingolipid metabolism as compounds of interest in neurological research, though a specific link to Alzheimer's disease pathology via amyloid-beta has not been established for this compound.

While no studies were found linking this compound to amphibian gastrulation, research has explored the role of its isomers in the fundamental process of cell adhesion. A study investigating the effects of the glucosylceramide synthase inhibitor D-threo-PDMP on B16 melanoma cells found that it significantly impaired their ability to attach to extracellular matrix proteins like laminin (B1169045) and type IV collagen. nih.gov This highlights the importance of simple glycolipids in mediating cell adhesion. nih.gov

Crucially, the same study found that L-threo-PDMP, which does not block the synthesis of glucosylceramide, had no effect on the adhesion properties of these cells. nih.gov This suggests that the L-threo isomer does not interfere with these specific cell adhesion mechanisms, indicating stereospecificity in the biological activity of these compounds concerning cell-matrix interactions.

Advanced Methodological Approaches in L Threo Ppmp Research

Biochemical and Enzymatic Assays for Glucosylceramide Synthase Activity

Biochemical and enzymatic assays are fundamental in determining the direct interaction of L-threo-PPMP with its molecular target, glucosylceramide synthase. These assays are designed to quantify the enzymatic activity of GCS in the presence and absence of the inhibitor, thereby providing crucial information on its potency and mechanism of inhibition.

A common method to assess GCS activity involves the use of a fluorescently-labeled ceramide analog, such as N-(6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl)-D-erythro-sphingosine (C6-NBD-ceramide), as a substrate. In this assay, cell lysates or purified GCS are incubated with the fluorescent ceramide substrate and the sugar donor, uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose). The product of the reaction, C6-NBD-glucosylceramide, is then separated from the unreacted substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of fluorescent product is quantified to determine the rate of the enzymatic reaction. The inhibitory effect of this compound is determined by measuring the reduction in product formation at various concentrations of the compound.

Liposome-based assays have also been employed to provide a more physiologically relevant environment for studying GCS activity. nih.gov In this setup, the ceramide substrate is incorporated into liposomes, mimicking its presence in cellular membranes. nih.gov The enzymatic reaction is initiated by the addition of cell lysates or purified GCS and UDP-glucose. The subsequent extraction and quantification of the glucosylceramide product allow for the determination of enzyme kinetics and the inhibitory potential of compounds like this compound. nih.gov

Assay ComponentDescriptionPurpose
Enzyme SourcePurified GCS or cell/tissue homogenatesTo provide the active glucosylceramide synthase enzyme.
Ceramide SubstrateNatural ceramide or fluorescently-labeled analogs (e.g., C6-NBD-ceramide)Acts as the acceptor for the glucose molecule.
Sugar DonorUDP-glucoseProvides the glucose moiety for the glycosylation of ceramide.
InhibitorThis compoundTo assess its effect on the enzymatic activity of GCS.
Detection MethodThin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass SpectrometryTo separate and quantify the product (glucosylceramide) from the substrate.

Lipidomics and Mass Spectrometry for Sphingolipid Profiling

To comprehend the broader impact of this compound on cellular lipid metabolism, researchers utilize advanced lipidomics approaches, primarily centered around mass spectrometry (MS). These powerful techniques enable the comprehensive and quantitative analysis of a wide array of sphingolipid species within cells and tissues, providing a detailed "snapshot" of the lipidome.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of sphingolipid analysis. nih.govnih.gov This method involves the extraction of lipids from biological samples, followed by their separation using liquid chromatography based on their physicochemical properties. nih.govresearchgate.net The separated lipids are then introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge ratios of the parent and fragment ions provide a unique molecular signature for each lipid species, allowing for their precise identification and quantification. nih.govnih.govresearchgate.net

In the context of this compound research, LC-MS/MS is employed to profile the changes in the sphingolipidome following treatment with the inhibitor. This includes the quantification of various ceramide species, glucosylceramides, lactosylceramides, and more complex glycosphingolipids. By comparing the lipid profiles of treated and untreated cells, researchers can confirm the inhibition of GCS by observing a decrease in glucosylceramide levels and a potential accumulation of its precursor, ceramide.

StepDescriptionKey Considerations
Lipid Extraction Isolation of lipids from cells or tissues using organic solvents.Choice of solvent system to ensure efficient extraction of a broad range of sphingolipids. Addition of internal standards for accurate quantification. researchgate.net
Chromatographic Separation Separation of individual lipid species using HPLC or UPLC.Column chemistry (e.g., C18, HILIC) and mobile phase gradient are optimized for sphingolipid separation. nih.gov
Mass Spectrometry Analysis Ionization (e.g., ESI) and detection of lipid species and their fragments.Use of specific scan modes (e.g., Multiple Reaction Monitoring - MRM) for targeted quantification of known sphingolipids. nih.gov
Data Analysis Identification and quantification of lipid species based on their mass spectral data.Software-assisted peak integration and comparison to internal standards and calibration curves.

Cell-Based Assays (e.g., cell viability, apoptosis, cell cycle analysis, flow cytometry)

Cell-based assays are crucial for evaluating the physiological consequences of this compound treatment on cellular health and function. These assays provide valuable insights into the compound's cytostatic and cytotoxic effects.

Cell Viability Assays: The effect of this compound on cell proliferation and survival is commonly assessed using viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is generally proportional to the number of viable cells. In the presence of this compound, a decrease in the conversion of MTT to formazan (B1609692) indicates reduced cell viability. Another approach is the trypan blue exclusion assay, where the integrity of the cell membrane is assessed. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.

Apoptosis Assays: this compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. medchemexpress.com Several methods are used to detect and quantify apoptosis. One common technique is the use of flow cytometry to detect the externalization of phosphatidylserine, an early apoptotic marker, using Annexin V staining. Propidium (B1200493) iodide (PI) is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative). The activation of caspases, key executioner enzymes in apoptosis, can be measured using specific substrates that become fluorescent or colorimetric upon cleavage. Western blotting can also be used to detect the cleavage of caspase substrates like poly(ADP-ribose) polymerase (PARP). medchemexpress.combio-rad-antibodies.com

Cell Cycle Analysis: To determine if this compound affects cell cycle progression, flow cytometry is employed to analyze the DNA content of a cell population. thermofisher.comnih.govyoutube.comlabome.com Cells are fixed, permeabilized, and stained with a fluorescent DNA-binding dye such as propidium iodide or DAPI. The fluorescence intensity of the stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Treatment with this compound may lead to an accumulation of cells in a specific phase, indicating a cell cycle arrest.

Assay TypePrincipleInformation Gained
Cell Viability Measures metabolic activity (MTT) or membrane integrity (trypan blue).Determines the cytotoxic or cytostatic effects of this compound.
Apoptosis Detects markers of programmed cell death (e.g., Annexin V, caspase activation, PARP cleavage). medchemexpress.combio-rad-antibodies.comElucidates the mechanism of cell death induced by this compound.
Cell Cycle Analysis Quantifies DNA content to determine the distribution of cells in different cycle phases. thermofisher.comnih.govyoutube.comlabome.comIdentifies if this compound causes cell cycle arrest.

Molecular Biology Techniques (e.g., siRNA/shRNA for gene knockdown, gene expression analysis by qPCR and Western blotting)

Molecular biology techniques are indispensable for dissecting the specific pathways and molecular players involved in the cellular response to this compound.

siRNA/shRNA for Gene Knockdown: To confirm that the effects of this compound are indeed mediated through the inhibition of GCS, researchers use RNA interference (RNAi) techniques such as small interfering RNA (siRNA) or short hairpin RNA (shRNA) to specifically silence the gene encoding GCS (UGCG). By comparing the cellular phenotype of GCS-knockdown cells to that of cells treated with this compound, scientists can validate the on-target effects of the compound.

Gene Expression Analysis by qPCR: Quantitative real-time polymerase chain reaction (qPCR) is used to measure the messenger RNA (mRNA) levels of specific genes. In this compound research, qPCR can be used to investigate whether the inhibitor alters the expression of genes involved in sphingolipid metabolism, apoptosis, cell cycle regulation, or other relevant pathways.

Western Blotting: Western blotting is a widely used technique to detect and quantify specific proteins in a sample. bio-rad-antibodies.com Following treatment with this compound, cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to target proteins. This technique is crucial for examining the protein-level changes induced by this compound, such as the upregulation of pro-apoptotic proteins (e.g., Bax), the downregulation of anti-apoptotic proteins (e.g., Bcl-2), and the cleavage of caspases and PARP, providing further evidence for the induction of apoptosis. medchemexpress.combio-rad-antibodies.com

Microscopy and Imaging Techniques for Subcellular Localization and Morphological Analysis

Microscopy and imaging techniques provide visual evidence of the cellular changes induced by this compound, offering insights into its effects on cell structure and the subcellular distribution of relevant molecules.

Subcellular Localization: Fluorescence microscopy is a powerful tool for determining the subcellular localization of proteins and lipids. To investigate the localization of GCS, for instance, cells can be engineered to express a fluorescently tagged version of the enzyme (e.g., GCS-GFP). The distribution of the fluorescent signal can then be observed using confocal or fluorescence microscopy. While specific studies on the use of these techniques to monitor GCS localization after this compound treatment are not extensively detailed in the provided context, this approach would be valuable to understand if the inhibitor alters the enzyme's subcellular distribution. Similarly, fluorescently labeled lipids or antibodies against specific sphingolipids can be used to visualize their distribution within the cell and how it is affected by this compound.

Preclinical in vivo Model Design and Analysis

To evaluate the potential therapeutic efficacy of this compound in a whole-organism context, preclinical studies are conducted using in vivo animal models. ijpras.comnih.govnih.gov These studies are essential for assessing the compound's anti-tumor activity and its effects on a complex biological system.

Model Design: A common preclinical model for cancer research involves the use of immunodeficient mice (e.g., nude or SCID mice) that are implanted with human cancer cells, creating what is known as a xenograft model. These cancer cells can be injected subcutaneously to form solid tumors or intravenously to mimic metastasis. Once tumors are established, the animals are treated with this compound, a vehicle control, or other therapeutic agents.

ParameterMethod of AnalysisInformation Gained
Tumor Growth Caliper measurements, tumor weight at endpoint. nih.govnih.govAssesses the anti-proliferative effect of this compound in vivo.
Cell Proliferation Ki-67 immunohistochemistry.Determines the impact of this compound on the proliferation of tumor cells.
Apoptosis TUNEL assay, cleaved caspase-3 immunohistochemistry.Confirms the induction of apoptosis in the tumor tissue.
Sphingolipid Profile LC-MS/MS of tumor tissue extracts.Validates the in vivo target engagement and inhibition of GCS.
Toxicity Animal weight, general health monitoring.Provides an initial assessment of the safety profile of this compound.

Future Directions and Unexplored Avenues in L Threo Ppmp Research

Identification of Novel Molecular Targets Beyond Glucosylceramide Synthase

While glucosylceramide synthase (GCS) is the most well-characterized target of L-threo-PPMP, emerging evidence suggests that its pharmacological effects may not be exclusively mediated by the inhibition of this enzyme. The identification of novel molecular targets is a critical area of future research that could unveil new mechanisms of action and broaden the therapeutic potential of this compound.

One area of investigation is the potential interaction of this compound with other enzymes involved in sphingolipid metabolism. For instance, studies on the related compound Dthis compound have shown inhibitory effects on sphingomyelin (B164518) synthase in erythrocytes infected with the malaria parasite Plasmodium falciparum. caymanchem.com Further investigation is warranted to determine if this compound exhibits similar activity and to explore its potential impact on other key enzymes in the sphingolipid pathway.

Beyond the sphingolipid pathway, research has indicated that PPMP analogues can influence other signaling molecules. For example, Dthis compound has been observed to decrease the phosphorylation of Akt and ribosomal protein S6 in HEK293 cells. caymanchem.com These proteins are key components of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. Elucidating the precise mechanism by which this compound might modulate this pathway could open up new avenues for its use in cancer therapy and other diseases characterized by aberrant signaling.

Furthermore, a study on the D-threo enantiomer of a related compound, PDMP, revealed that it can inhibit the activation of lysosomal acid lipase, a key enzyme in cholesterol metabolism. nih.gov This suggests that PPMP isomers may have broader effects on lipid metabolism than previously appreciated. Investigating whether this compound shares this activity could provide insights into its potential role in disorders of cholesterol homeostasis.

Future research in this area should employ a combination of proteomic, transcriptomic, and metabolomic approaches to identify potential off-target effects and novel binding partners of this compound. Techniques such as affinity chromatography coupled with mass spectrometry could be utilized to pull down interacting proteins from cell lysates. Computational modeling and docking studies could also help predict potential binding sites on various proteins, guiding experimental validation.

Exploration of this compound's Role in Other Disease Pathologies

The established function of this compound in modulating sphingolipid levels has prompted investigations into its therapeutic potential beyond inherited metabolic disorders. The dysregulation of sphingolipid metabolism is increasingly recognized as a hallmark of various diseases, presenting opportunities for the application of this compound in new clinical contexts.

Cancer: The role of glycosphingolipids in cancer progression, including cell growth, metastasis, and drug resistance, is an area of intense research. This compound has been shown to induce apoptosis in carcinoma cells, highlighting its potential as an anti-cancer agent. medchemexpress.com Future studies should focus on elucidating the specific signaling pathways affected by this compound in different cancer types. Investigating its efficacy in combination with existing chemotherapeutic agents could also lead to the development of more effective treatment strategies.

Infectious Diseases: The discovery that Dthis compound inhibits the growth of the malaria parasite Plasmodium falciparum by targeting its sphingolipid synthesis pathway opens a new front in the fight against this devastating disease. caymanchem.commedchemexpress.com Research should now focus on the specific effects of the L-threo isomer and its potential to overcome drug resistance in malaria. Furthermore, exploring the role of sphingolipids in the life cycles of other pathogens, such as viruses and fungi, could identify new applications for this compound as a broad-spectrum anti-infective agent.

Neurodegenerative Diseases: The observation that Dthis compound stimulates autophagy flux in neurons suggests a potential therapeutic role in neurodegenerative disorders. caymanchem.com Autophagy is a cellular process responsible for clearing aggregated proteins and damaged organelles, which are hallmarks of diseases like Alzheimer's and Parkinson's. Future research should investigate the neuroprotective effects of this compound in various in vitro and in vivo models of neurodegeneration. nih.govnih.govmdpi.combohrium.com

Disease CategoryPotential Role of this compoundKey Research Findings
Cancer Induction of apoptosis in carcinoma cells. medchemexpress.comThis compound has demonstrated the ability to trigger programmed cell death in cancer cell lines.
Infectious Diseases Inhibition of parasite growth (e.g., Plasmodium falciparum). caymanchem.commedchemexpress.comDthis compound targets sphingolipid synthesis, which is essential for the parasite's survival.
Neurodegenerative Diseases Stimulation of autophagy in neurons. caymanchem.comDthis compound has been shown to enhance the cellular cleaning mechanism that is often impaired in these disorders.

Development of Next-Generation this compound Derivatives with Enhanced Specificity or Potency

While this compound is a valuable research tool and a promising therapeutic lead, the development of next-generation derivatives with improved pharmacological properties is a key objective. Structure-activity relationship (SAR) studies are crucial for designing new analogues with enhanced specificity for GCS, increased potency, or improved pharmacokinetic profiles. nih.govnih.govyoutube.compatsnap.com

Researchers have already begun to synthesize and evaluate novel analogues of the related compound PDMP. researchgate.net These studies have provided valuable insights into the structural features required for inhibitory activity. For example, modifications to the phenyl group and the morpholino ring have been shown to influence potency and specificity.

Future efforts in this area should focus on:

Rational Drug Design: Utilizing computational modeling and the crystal structure of GCS to design derivatives that fit more precisely into the active site.

Combinatorial Chemistry: Generating large libraries of PPMP analogues with diverse chemical modifications to screen for compounds with superior activity.

Pharmacokinetic Optimization: Modifying the chemical structure to improve properties such as solubility, metabolic stability, and oral bioavailability.

The development of more potent and specific GCS inhibitors will not only provide better therapeutic options but also serve as more precise tools for dissecting the complex roles of glycosphingolipids in cellular biology.

Systems Biology Approaches to Elucidate Complex Sphingolipid Networks

The sphingolipid metabolic pathway is a highly interconnected network with numerous feedback and feedforward loops. nih.govresearchgate.netnih.govgatech.edu Perturbing one enzyme in this pathway, as is the case with this compound, can have far-reaching and sometimes unpredictable consequences on the levels of other bioactive sphingolipids. A systems biology approach, which integrates experimental data with computational modeling, is essential for understanding these complex interactions. nih.govresearchgate.netnih.gov

Computational models of sphingolipid metabolism can be used to simulate the effects of GCS inhibition by this compound on the entire sphingolipid network. nih.govresearchgate.netnih.gov These models can help to:

Predict changes in the concentrations of various sphingolipid species.

Identify key nodes and control points within the network.

Generate hypotheses about the downstream effects of this compound that can be tested experimentally.

By combining "omics" data (lipidomics, transcriptomics, proteomics) with mathematical modeling, researchers can build a more comprehensive and predictive understanding of how this compound modulates cellular function. This approach will be invaluable for identifying potential biomarkers of drug response and for predicting potential side effects.

Investigating Stereospecificity for Distinct Biological Outcomes

The stereochemistry of PPMP has been shown to be a critical determinant of its biological activity. nih.govmalariaworld.orgresearchgate.net The D-threo isomer is the more potent inhibitor of GCS, while the L-threo isomer exhibits weaker activity against this enzyme. caymanchem.com This stereoselectivity provides a unique opportunity to dissect the specific roles of different glycosphingolipids in cellular processes.

A study on the related compound PDMP demonstrated that the L-threo isomer, which does not inhibit GCS, still exerts biological effects, suggesting that it may have alternative targets or mechanisms of action. nih.gov This finding underscores the importance of studying the biological activities of all stereoisomers of PPMP.

Future research should systematically compare the effects of D-threo-PPMP and this compound on various cellular processes. This could involve:

Comparative "Omics" Analysis: Using transcriptomics, proteomics, and lipidomics to identify the distinct molecular signatures induced by each isomer.

Phenotypic Screening: Testing the effects of each isomer in a wide range of cellular assays to identify novel biological activities.

Target Identification: Using chemical biology approaches to identify the specific molecular targets of the L-threo isomer.

A deeper understanding of the stereospecificity of PPMP will not only provide insights into the fundamental biology of sphingolipids but also guide the development of more selective and effective therapeutic agents.

Role in Membrane Lipid Raft Dynamics and Signaling Platforms

Lipid rafts are specialized microdomains within cellular membranes that are enriched in sphingolipids and cholesterol. nih.govnih.govmdpi.commdpi.comnih.gov These domains serve as organizing centers for signaling molecules and play a critical role in a variety of cellular processes, including signal transduction, protein trafficking, and cell adhesion.

Given that this compound alters the levels of glycosphingolipids, which are key components of lipid rafts, it is likely that this compound can modulate the structure and function of these microdomains. A study using Dthis compound showed that disruption of ganglioside synthesis affects the assembly of stress granules, which are related to lipid raft signaling. nih.gov

Future research should directly investigate the impact of this compound on lipid raft dynamics. This could involve:

Microscopy Studies: Using advanced imaging techniques, such as super-resolution microscopy, to visualize the effects of this compound on the organization and composition of lipid rafts.

Biochemical Analysis: Isolating lipid rafts and analyzing their lipid and protein composition after treatment with this compound.

Functional Assays: Examining the effects of this compound on signaling pathways that are known to be regulated by lipid rafts.

By elucidating the role of this compound in lipid raft dynamics, researchers can gain new insights into how this compound exerts its pleiotropic effects on cellular function and potentially identify new therapeutic targets within these signaling platforms.

Q & A

Q. What is the molecular mechanism of L-threo-PPMP as a glucosylceramide synthase inhibitor?

this compound inhibits glucosylceramide synthase (GCS), an enzyme critical for glycosphingolipid biosynthesis. By competitively binding to the enzyme’s active site, it blocks the transfer of glucose to ceramide, disrupting lipid metabolism. This inhibition has implications for studying endoplasmic reticulum trafficking and diseases like Gaucher’s . Methodologically, researchers validate this mechanism using in vitro enzyme activity assays (e.g., fluorescence-based substrate conversion) and in vivo lipidomic profiling via LC-MS .

Q. What are the recommended storage conditions and solubility profiles for this compound in experimental settings?

this compound is soluble in polar aprotic solvents like methanol and ethanol (10 mM stock solutions) but requires storage at -20°C to prevent degradation. Its hydrochloride salt form (C₂₉H₅₀N₂O₃•HCl) ensures stability, though repeated freeze-thaw cycles should be avoided. Purity (>98%) is typically confirmed via TLC or HPLC .

Advanced Research Questions

Q. How can researchers address discrepancies in reported IC₅₀ values of this compound across studies?

Variability in IC₅₀ values (e.g., 0.85 µM for antimalarial activity vs. higher values in cancer models) may arise from differences in assay conditions (e.g., cell lines, substrate concentrations) or solvent systems. To mitigate this, standardize protocols using reference compounds (e.g., D-threo-PDMP as a control) and validate results across multiple assays (e.g., cell viability vs. enzymatic inhibition) . Contradictory data should be analyzed through dose-response curves and statistical models (e.g., ANOVA with post-hoc tests) .

Q. What experimental strategies optimize this compound delivery in in vivo models?

Formulation challenges (e.g., poor aqueous solubility) can be addressed using surfactants like 5% Tween-80 in saline or lipid-based nanoparticles. Pharmacokinetic studies in rodent models should monitor plasma half-life and tissue distribution via radiolabeled tracers (³H or ¹⁴C). Concurrently, toxicity profiles must be assessed through histopathology and serum biomarkers .

Q. What are the challenges in synthesizing enantiomerically pure this compound?

The stereochemical complexity of this compound requires chiral resolution techniques (e.g., HPLC with chiral columns) or asymmetric synthesis using morpholine and hexadecanoic acid precursors. Impurities in the D,L-threo diastereomer mixture can skew biological results; thus, NMR and X-ray crystallography are critical for confirming enantiopurity (>98%) .

Methodological Frameworks

Q. How to design a study using the PICO framework to evaluate this compound’s antimalarial efficacy?

  • Population (P): Plasmodium falciparum-infected erythrocytes.
  • Intervention (I): this compound at varying concentrations (0.1–10 µM).
  • Comparison (C): Untreated controls or D-threo-PDMP.
  • Outcome (O): IC₅₀ calculated via SYBR Green assays and parasite growth inhibition . Data should be structured in contingency tables comparing viability rates across groups, with statistical significance determined via t-tests or non-parametric alternatives .

Q. How to resolve conflicting data on this compound’s role in cancer vs. infectious disease models?

Apply mixed-methods triangulation:

  • Quantitative: Meta-analysis of IC₅₀ values across studies, adjusting for assay heterogeneity.
  • Qualitative: Thematic analysis of mechanistic studies to identify context-dependent pathways (e.g., lipid raft disruption in cancer vs. glycosphingolipid depletion in malaria) .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in this compound experiments?

  • Documentation: Detailed SOPs for synthesis, storage, and assay conditions.
  • Data Sharing: FAIR-compliant repositories (e.g., Zenodo) for raw lipidomic datasets.
  • Validation: Independent replication in ≥2 labs using blinded samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.